1-Cyanonaphthalene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

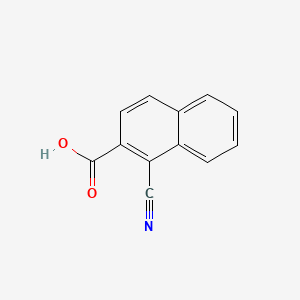

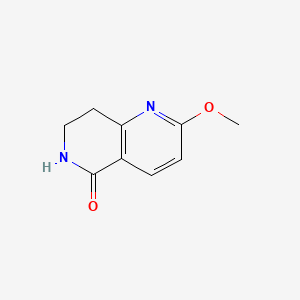

1-Cyanonaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C12H7NO2 and a molecular weight of 197.193 . It is a derivative of carboxylic acid.

Molecular Structure Analysis

The molecular structure of 1-Cyanonaphthalene-2-carboxylic acid consists of a naphthalene core with a cyano group at the 1-position and a carboxylic acid group at the 2-position .Scientific Research Applications

Synthesis of 3,4-Disubstituted 2-Aminonaphthalenes and 1,3-Benzoxazine Derivatives : Intramolecular carbopalladation of the cyano group is utilized for synthesizing 3,4-disubstituted 2-aminonaphthalenes. This process involves the intramolecular addition of a vinylpalladium species to the triple bond of the cyano group. The annulation of certain hindered propargylic alcohols leads to 1,3-benzoxazine derivatives instead of 2-aminonaphthalenes. The role of trialkylamine bases in forming these heterocyclic compounds has been established. This indicates the flexibility of 1-cyanonaphthalene derivatives in synthesizing various organic compounds (Tian, Pletnev, & Larock, 2003).

Photochemical Generation of Carbanions : A novel method for photochemically generating carbanions involves the photolysis of tetra-n-butylammonium or metal ion/crown ether salts of diphenylacetate, sensitized with 1-cyanonaphthalene. This method is not affected by the presence of oxygen and enables the observation of the carbanion immediately after the laser pulse. This showcases the role of 1-cyanonaphthalene in photoinduced electron-transfer reactions (Yokoi et al., 1998).

Vicarious Nucleophilic Substitution and Bis-Annulation : The carbanion of chloromethyl aryl sulfone reacts with 1-cyanonaphthalene to form bis-annulated products. This reaction is rationalized in terms of negative charge delocalization in the intermediate σ-adducts, demonstrating 1-cyanonaphthalene’s utility in complex organic reactions (Kakosza et al., 1987).

Enantioselective Sensing of Chiral Carboxylic Acids : A 1,8-diacridylnaphthalene-derived fluorosensor, used for enantioselective sensing of chiral carboxylic acids, shows 1-cyanonaphthalene derivatives' potential in the development of sensitive detection methods for chiral compounds (Mei & Wolf, 2004).

Photocycloaddition Reactions in Various Solvents : The stereospecific photocycloaddition of 1-cyanonaphthalene to indene in different solvents results in various products, showcasing the role of solvents in determining reaction pathways and products in photochemical reactions involving 1-cyanonaphthalene (Yasuda, Pac, & Sakurai, 1980).

Safety And Hazards

properties

IUPAC Name |

1-cyanonaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-7-11-9-4-2-1-3-8(9)5-6-10(11)12(14)15/h1-6H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUDZGMXYOTYJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704772 |

Source

|

| Record name | 1-Cyanonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyanonaphthalene-2-carboxylic acid | |

CAS RN |

126536-22-9 |

Source

|

| Record name | 1-Cyanonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B597072.png)

![2-[2(R)-hydroxy-4-phenyl-3(S)-[[N-(phenylMethoxy)carbonyl]aMino]butyl]-N-tert-butyldecahydro-(4aS,8a](/img/no-structure.png)

![2-Oxa-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B597077.png)

![1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597079.png)

![2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine](/img/structure/B597089.png)